molecular formula C4H11Cl2NO B13666034 Tetrahydrofuran-3-amine dihydrochloride

Tetrahydrofuran-3-amine dihydrochloride

Cat. No.: B13666034
M. Wt: 160.04 g/mol
InChI Key: YUYROKYXRYTFRT-UHFFFAOYSA-N
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Description

Overview and Significance as a Chiral Amine Compound

As a chiral amine, tetrahydrofuran-3-amine and its derivatives exist as enantiomers, which are non-superimposable mirror images of each other. The specific three-dimensional arrangement of atoms at the chiral center is crucial in many biological and chemical processes. The tetrahydrofuran (B95107) (THF) ring, a common structural motif in numerous natural products and biologically active molecules, imparts specific conformational constraints and polarity to the molecule. researchgate.netchemistryviews.org

The significance of chiral tetrahydrofuran derivatives lies in their wide-ranging applications, particularly in medicinal chemistry. researchgate.net These compounds are integral components in the synthesis of various pharmaceutical agents. For instance, (R)-tetrahydrofuran-3-amine is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson. google.com The stereochemistry of the amine group on the tetrahydrofuran ring is critical for the biological activity of the final drug molecule.

The development of efficient synthetic methods to obtain enantiomerically pure forms of tetrahydrofuran-3-amine is a primary focus for researchers. researchgate.netresearchgate.net Techniques such as asymmetric synthesis and chiral resolution are employed to produce these valuable chiral building blocks. google.comrsc.org The ability to selectively synthesize one enantiomer over the other is essential for producing drugs with improved efficacy and reduced side effects.

Historical Context and Evolution of Research

Research into tetrahydrofuran and its derivatives has a long history, with the parent compound, tetrahydrofuran, being a widely used industrial solvent and a precursor to polymers. chemicals.co.ukwikipedia.orgnih.gov The exploration of chiral substituted tetrahydrofurans, including amino derivatives, gained momentum with the increasing demand for enantiomerically pure compounds in the pharmaceutical industry.

Early synthetic methods for chiral 3-aminotetrahydrofuran (B1273345) often involved multi-step processes with challenges in achieving high enantiomeric purity. For example, one reported synthesis of (R)-3-aminotetrahydrofuran started from (S)-3-hydroxytetrahydrofuran and involved tosyl esterification, azide (B81097) substitution, and reduction. google.com While effective, this route utilized hazardous reagents like sodium azide. google.com

Over time, research has focused on developing more efficient and safer synthetic routes. A method starting from L-aspartic acid involved six steps to produce (S)-3-aminotetrahydrofuran hydrochloride. google.com Another approach utilized furan (B31954) as a starting material to synthesize 3-aminomethyl tetrahydrofuran through a five-step process. google.com More recent advancements have focused on catalytic asymmetric methods to construct the chiral tetrahydrofuran ring system with high stereoselectivity. chemistryviews.orgrsc.org These modern approaches offer advantages in terms of efficiency, safety, and scalability.

The evolution of research in this area reflects a broader trend in organic synthesis towards the development of sustainable and stereoselective methodologies for the preparation of complex and valuable molecules.

Current Research Landscape and Future Directions

The current research landscape for tetrahydrofuran-3-amine dihydrochloride (B599025) and related chiral amines is vibrant and multifaceted. A significant area of focus is the development of novel and more efficient synthetic strategies. This includes the use of biocatalysis and organocatalysis to achieve high levels of enantioselectivity under mild reaction conditions. The goal is to create shorter, more cost-effective, and environmentally friendly synthetic routes. nih.gov

Another key research direction is the application of these chiral building blocks in the synthesis of new therapeutic agents. Researchers are exploring the incorporation of the tetrahydrofuran-3-amine scaffold into molecules targeting a wide range of diseases. For instance, tetrahydrofuran-containing natural products have shown promising biological activities, including anticancer, antimicrobial, and antifungal effects. researchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11Cl2NO

Molecular Weight

160.04 g/mol

IUPAC Name

oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C4H9NO.2ClH/c5-4-1-2-6-3-4;;/h4H,1-3,5H2;2*1H

InChI Key

YUYROKYXRYTFRT-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N.Cl.Cl

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical and Established Synthesis Pathways

Hydrazine (B178648) Reduction Approaches

The synthesis of 3-aminotetrahydrofuran (B1273345) can be approached through the chemical reduction of a corresponding hydrazine precursor, such as (tetrahydrofuran-3-yl)hydrazine. This method involves the formation of a nitrogen-nitrogen single bond which is subsequently cleaved to yield the primary amine. The reduction of hydrazines to amines is a well-established transformation in organic chemistry. rsc.org

Various reducing agents can be employed for this purpose. Amine borane (B79455) complexes, for instance, are effective for the reduction of related N,N-dimethylhydrazones to their corresponding hydrazines. nih.gov For the final N-N bond cleavage step to yield the amine, reagents like aqueous titanium(III) trichloride (B1173362) have proven effective for the reduction of a wide range of hydrazine derivatives. rsc.org The general pathway involves the initial synthesis of a protected hydrazine, which is then reduced to the target amine and subsequently converted to its dihydrochloride (B599025) salt.

Amidation and Hofmann Degradation Techniques

A classic route to primary amines with one fewer carbon atom than the starting material is the Hofmann rearrangement, which proceeds via an amide intermediate. wikipedia.org This technique has been successfully applied to the synthesis of (R)-tetrahydrofuran-3-amine from (R)-tetrahydrofuran-3-carboxylic acid. google.com This process involves two main steps:

Amidation : The starting carboxylic acid is first converted to a primary amide, (R)-tetrahydrofuran-3-carboxamide. This is typically achieved by activating the carboxylic acid, for example with thionyl chloride, followed by reaction with ammonia (B1221849). google.com

Hofmann Degradation : The resulting primary amide is then treated with a reagent like sodium hypobromite (B1234621) (often generated in situ from bromine and sodium hydroxide) or sodium hypochlorite. wikipedia.orggoogle.com This induces a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, forming an isocyanate intermediate. chemistrysteps.com This intermediate is then hydrolyzed in the aqueous basic medium, followed by decarboxylation, to yield the primary amine. wikipedia.org A key advantage of this rearrangement is that it proceeds with retention of configuration at the migrating carbon center. slideshare.net

This pathway is particularly useful for producing enantiomerically pure amines from chiral carboxylic acids without racemization. google.com

StepStarting MaterialKey ReagentsIntermediate/Product
1. Amidation(R)-Tetrahydrofuran-3-carboxylic acidThionyl chloride, Dichloromethane (B109758), Triethylamine, Ammonia(R)-Tetrahydrofuran-3-carboxamide
2. Hofmann Degradation(R)-Tetrahydrofuran-3-carboxamideSodium hydroxide, Sodium hypochlorite(R)-Tetrahydrofuran-3-amine

Direct Amination Methods

Direct amination strategies aim to introduce the amino group onto the tetrahydrofuran (B95107) ring in a single, efficient step, often via reductive amination of a ketone precursor. The synthesis of 3-aminotetrahydrofuran can be achieved from tetrahydrofuran-3-one. wikipedia.org This ketone can be prepared by the oxidation of 3-hydroxytetrahydrofuran (B147095). wikipedia.org

The reductive amination process typically involves the reaction of the ketone with an ammonia source (like ammonia or ammonium (B1175870) chloride) to form an intermediate imine or enamine in situ. This intermediate is then immediately reduced to the corresponding amine without being isolated. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. unibe.ch This method is a highly effective way to form carbon-nitrogen bonds and is widely used in the synthesis of amines. acs.org

While direct C-H amination is a developing field, current methods for tetrahydrofuran tend to favor functionalization at the α-position (C2/C5) adjacent to the ether oxygen, making reductive amination of the 3-keto derivative the most common "direct" approach for this specific isomer. researchgate.netnih.gov

Synthesis from Tetrahydrofuran Derivatives

Tetrahydrofuran-3-amine dihydrochloride can be synthesized from various readily available tetrahydrofuran derivatives. Two common starting materials are 3-hydroxytetrahydrofuran and tetrahydrofuran-3-carboxylic acid.

One established route begins with (S)-3-hydroxytetrahydrofuran. This alcohol is first converted into a better leaving group, typically a tolylsulfonate (tosylate), by reacting it with p-toluenesulfonyl chloride. The tosylate then undergoes nucleophilic substitution with an azide (B81097) source, such as sodium azide, to form an azido (B1232118) intermediate. This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry. The final step is the reduction of the azide group to a primary amine, commonly achieved through catalytic hydrogenation (e.g., using H2/Pd-C) or with reagents like lithium aluminum hydride (LiAlH4). google.com

Alternatively, as described in section 2.1.2, tetrahydrofuran-3-carboxylic acid can serve as a precursor via amidation and Hofmann degradation. google.com

PrecursorKey Transformation StepsFinal Product Stereochemistry (from S-precursor)
(S)-3-Hydroxytetrahydrofuran1. Tosylation, 2. Azide Substitution (SN2), 3. Reduction(R)-Tetrahydrofuran-3-amine
(R)-Tetrahydrofuran-3-carboxylic acid1. Amidation, 2. Hofmann Rearrangement(R)-Tetrahydrofuran-3-amine

Synthetic Routes from Natural Amino Acids (L-Aspartic Acid, L-Methionine)

The "chiral pool" provides an efficient and economical pathway to enantiomerically pure compounds. Both L-aspartic acid and L-methionine, which are naturally occurring and readily available amino acids, have been utilized as starting materials for the synthesis of (S)-3-amino tetrahydrofuran hydrochloride. researchgate.netlookchem.com These routes are advantageous as they establish the desired stereochemistry from the outset, avoiding the need for chiral resolution or asymmetric synthesis steps later in the sequence. The synthesis from L-aspartic acid is particularly well-documented and proceeds through a multi-step sequence that can be performed on a large scale without chromatographic purification. researchgate.netgoogle.com

A robust, six-step industrial process has been developed to convert L-aspartic acid into (S)-3-amino tetrahydrofuran hydrochloride. google.com This sequence methodically transforms the functional groups of the amino acid to construct the target molecule.

Acylation : The amino group of L-aspartic acid is first protected, for example, by reacting it with benzoyl chloride in the presence of a base. This prevents it from interfering in subsequent steps. google.com

Esterification : The two carboxylic acid groups are converted to esters, typically methyl or ethyl esters, by reaction with the corresponding alcohol under acidic conditions. This increases the solubility in organic solvents and activates the carboxyl groups for reduction. google.com

Reduction : The ester groups are then reduced to primary alcohols. A strong reducing agent like sodium borohydride (B1222165) is used to convert the diester into the corresponding diol, (S)-2-benzamido-1,4-butanediol. google.com

Cyclization : The newly formed diol is then cyclized to form the tetrahydrofuran ring. This intramolecular etherification is typically acid-catalyzed, leading to the formation of N-(tetrahydrofuran-3-yl)benzamide.

Hydrolysis : The benzoyl protecting group is removed from the nitrogen atom by hydrolysis, usually under acidic or basic conditions, to liberate the free (S)-tetrahydrofuran-3-amine.

Salification : Finally, the amine is treated with hydrochloric acid to form the stable, crystalline (S)-3-amino tetrahydrofuran dihydrochloride salt.

This sequence provides the target compound with high purity and stable quality, making it suitable for industrial production. google.com

StepStarting MaterialKey ReagentsProduct
1. AcylationL-Aspartic AcidBenzoyl chloride, Sodium hydroxide(S)-2-Benzamido-succinic acid
2. Esterification(S)-2-Benzamido-succinic acidMethanol, Acid catalyst(S)-Dimethyl 2-benzamido-succinate
3. Reduction(S)-Dimethyl 2-benzamido-succinateSodium borohydride(S)-2-Benzamido-1,4-butanediol
4. Cyclization(S)-2-Benzamido-1,4-butanediolAcid catalyst(S)-N-(Tetrahydrofuran-3-yl)benzamide
5. Hydrolysis(S)-N-(Tetrahydrofuran-3-yl)benzamideAcid or Base(S)-Tetrahydrofuran-3-amine
6. Salification(S)-Tetrahydrofuran-3-amineHydrochloric acid(S)-Tetrahydrofuran-3-amine dihydrochloride

Advanced and Stereoselective Synthesis

The precise control of stereochemistry is crucial in the synthesis of bioactive molecules. Consequently, several advanced methods have been developed for the stereoselective synthesis of tetrahydrofuran-3-amine and its derivatives.

The demand for enantiomerically pure chiral amines has driven the development of several effective synthetic routes. nih.govacs.org One notable strategy involves the use of chiral starting materials derived from natural sources. For instance, chemically and enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride has been synthesized from the natural amino acid L-aspartic acid. researchgate.netresearchgate.netnih.gov This approach leverages the inherent chirality of the starting material to produce the desired enantiomer, often through a process that avoids chromatographic separation. researchgate.net

Another enantiopure strategy begins with (R)-tetrahydrofuran-3-formic acid. This method involves a two-step reaction sequence of amidation followed by a Hofmann degradation to yield (R)-tetrahydrofuran-3-amine. google.com This process is advantageous due to its operational simplicity, short production cycle, high product yield, and the absence of racemization, making it suitable for industrial-scale production. google.com

Asymmetric hydrogenation represents another powerful tool for establishing chirality. nih.govacs.orgub.edunih.gov For example, the enantioselective hydrogenation of hydrazones derived from heterocyclic ketones has been developed to produce chiral amines with up to 85% enantiomeric excess (ee). researchgate.net The enantiomeric purity can be further enhanced to over 99% ee through crystallization. researchgate.net

In addition to enantioselectivity, diastereoselective methods are crucial for the synthesis of highly substituted tetrahydrofuran rings with multiple stereocenters. nih.govorganic-chemistry.org A significant approach involves the diastereoselective reductive amination of pre-functionalized 4-oxofurans. researchgate.netnih.gov This method allows for the creation of highly substituted tetrahydrofurans with three contiguous stereocenters on a gram scale. researchgate.netnih.gov The starting 4-oxofurans can be readily prepared from cinnamate (B1238496) esters through an oxa-Michael/Dieckmann annulation. researchgate.netnih.gov The subsequent reductive amination proceeds with high diastereoselectivity, yielding the all-cis relationship in the resulting aminotetrahydrofurans. researchgate.net

For instance, the reduction of an intermediate iminium species can be influenced by the choice of reducing agent and reaction conditions to favor the formation of a specific diastereomer. researchgate.net This strategy has been successfully employed to generate a library of 2-aryl, 3-carboxy, and 4-amino substituted tetrahydrofurans for biological evaluation. nih.gov

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. diva-portal.orgdiva-portal.orgrsc.org Transaminases (TAs), in particular, have emerged as powerful biocatalysts for the synthesis of chiral amines through the reductive amination of ketones. diva-portal.orgdiva-portal.orgresearchgate.netresearchgate.net

The synthesis of 3-aminotetrahydrofuran can be achieved using an (S)-selective transaminase from Halomonas elongata (HEwT). researchgate.net This enzyme can catalyze the amination of a ketone precursor to yield the chiral amine. Interestingly, the enantiopreference of this enzyme can be influenced by reaction conditions such as substrate loading, ionic strength, and the presence of co-solvents. researchgate.net For example, under certain conditions, the (S)-selective HEwT can be guided to produce the (R)-enantiomer of the amine. researchgate.net This tunability adds a layer of versatility to the biocatalytic approach. The use of transaminases is advantageous due to their excellent enantioselectivity and operation under mild, environmentally friendly conditions. rsc.org

When a racemic mixture of a chiral compound is synthesized, chiral resolution techniques are employed to separate the enantiomers. sci-hub.se Preparative chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are standard and effective methods for resolving racemates in pharmaceutical and discovery chemistry settings. sci-hub.seresearchgate.netresearchgate.netnih.govrsc.org

These chromatographic techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sci-hub.sersc.org The choice of the CSP and the mobile phase is critical for achieving successful resolution. sci-hub.se For instance, polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. nih.gov Preparative chiral HPLC and SFC can be scaled up to isolate gram quantities of enantiomerically pure compounds. sci-hub.se

In addition to chromatography, chemical resolution through the formation of diastereomeric salts is another viable technique. google.com This involves reacting the racemic amine with a chiral acid, such as L-mandelic acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities. google.com

Intermediate Compounds in Synthesis

The synthesis of complex molecules often involves the use of key intermediate compounds that serve as building blocks for the final target. In the context of this compound and its analogs, several intermediates play crucial roles.

Tetrahydrofuran-3-amine and its derivatives are valuable synthons, which are structural units within a molecule that can be formed or assembled by a known or conceivable synthetic operation. For example, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid are important precursors in the synthesis of medicinally active compounds. google.com These derivatives, which can be prepared in high optical purity, can be further elaborated to introduce additional functionality. google.com

Furthermore, highly substituted aminotetrahydrofurans, prepared via diastereoselective methods, serve as versatile scaffolds that can be derivatized into libraries of compounds for drug discovery. nih.gov The presence of multiple functional groups (amine, ester, aryl) on the tetrahydrofuran ring allows for a variety of chemical modifications, making these compounds valuable starting points for the synthesis of new chemical entities. researchgate.netnih.gov The selective synthesis of furan-derived ketones, which can be subsequently hydrogenated and aminated, also highlights the use of furan (B31954) derivatives as intermediates en route to tetrahydrofuran-based amines. scispace.comacs.orgresearchgate.net

Role of N-Boc Protection Strategies

In the multistep synthesis of complex molecules like Tetrahydrofuran-3-amine, the protection of the amine functional group is essential to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability in various reaction conditions and its ease of removal under mild acidic conditions. nih.gov

The primary role of the N-Boc strategy is to render the highly nucleophilic and basic amino group inert while other chemical transformations are carried out on the molecule. nih.gov This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The resulting N-Boc carbamate (B1207046) is stable towards most nucleophiles and bases, allowing for a broad range of subsequent chemical modifications elsewhere in the molecule. organic-chemistry.org

The selection of reaction conditions for Boc-protection is flexible, often achieving high yields and rapid conversions under relatively mild protocols. nih.gov Once the desired molecular framework is assembled, the Boc group can be efficiently cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to liberate the free amine, yielding the final product. nih.gov This strategy is integral to synthetic routes starting from chiral precursors like L-aspartic acid, where protecting the amine is a key step after initial transformations. google.com

ParameterTypical Conditions for N-Boc ProtectionRationale & References
Reagent Di-tert-butyl dicarbonate (Boc₂O)Commercially available and highly effective for carbamate formation. nih.gov
Solvent Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Water-AcetoneChoice depends on substrate solubility and subsequent reaction steps. nih.govnih.gov
Base Triethylamine (NEt₃), Sodium Bicarbonate (NaHCO₃)Neutralizes the acid formed during the reaction, driving it to completion. nih.gov
Temperature 0 °C to Room TemperatureMild conditions preserve the integrity of complex molecules. nih.gov

Sulfonium (B1226848) Salt Intermediates

Sulfonium salts, characterized by a positively charged sulfur atom bonded to three organic substituents ([R₃S]⁺), are versatile intermediates in organic synthesis. nih.gov While not always directly employed in every published synthesis of Tetrahydrofuran-3-amine, their role in the formation of heterocyclic rings like tetrahydrofuran is well-established in broader synthetic chemistry. nih.gov

One of the primary applications of sulfonium salts is as precursors to sulfur ylides. nih.gov These ylides are potent nucleophiles used in ring-forming reactions. For instance, a common strategy for forming five-membered rings involves the reaction of a sulfur ylide with an epoxide, leading to a ring-opening and subsequent ring-closing cascade to form the tetrahydrofuran ring.

Alternatively, intramolecular reactions involving sulfonium salts can be a powerful method for cyclization. A substrate containing both a thioether and a suitable leaving group can be induced to cyclize via the formation of a cyclic sulfonium salt intermediate, which is then opened by a nucleophile to yield the desired heterocyclic product. Recent advancements have also explored photoredox catalysis to generate radical intermediates from sulfonium salts for C-C bond formation, and sigmatropic rearrangements of sulfonium intermediates have been used to access complex molecular scaffolds. acs.orgacs.org

StepGeneral Role of Sulfonium Intermediates in Ring FormationMechanism & References
1. Formation A thioether reacts with an alkyl halide or other electrophile.Forms the positively charged sulfonium salt [R₃S]⁺. nih.gov
2. Ylide Generation The sulfonium salt is deprotonated at an α-carbon using a base.Creates a highly reactive sulfur ylide. nih.gov
3. Cyclization The ylide attacks an internal electrophile (e.g., carbonyl, epoxide).An intramolecular SN2 reaction forms the new ring. nih.gov

Optimization of Synthetic Conditions

The efficient synthesis of this compound hinges on the careful optimization of all reaction parameters. This optimization is crucial for maximizing product yield, ensuring high purity, and developing a process that is both economically viable and scalable for industrial production.

Influence of Reaction Conditions (Temperature, Solvents, Reagents)

The choice of temperature, solvents, and reagents, along with their stoichiometric ratios, profoundly impacts the reaction outcome. For instance, in a patented synthesis of (R)-Tetrahydrofuran-3-amine from (R)-tetrahydrofuran-3-carboxylic acid, the initial amidation step requires precise temperature control and reagent stoichiometry. google.com

Temperature : Many steps, such as those involving organometallic reagents or strong acids like thionyl chloride, are initiated at low temperatures (e.g., an ice-salt bath at 0-5 °C) to control exothermic reactions and minimize the formation of byproducts. google.comgoogle.com Subsequent steps may be allowed to proceed at room temperature or require heating to ensure completion. google.com

Solvents : The solvent choice is critical for ensuring that all reagents remain in solution and for influencing reaction pathways. Dichloromethane (DCM) is commonly used for its inertness and ability to dissolve a wide range of organic compounds. google.com Tetrahydrofuran (THF) is another common solvent, particularly in steps involving reductions or organometallic chemistry. google.comresearchgate.net

Reagents : The molar ratio of reagents is a key factor in driving reactions to completion while avoiding excess that can complicate purification. In the amidation of (R)-tetrahydrofuran-3-carboxylic acid, varying the molar equivalent of thionyl chloride from 1.0 to 1.5 significantly impacts the yield and purity of the resulting amide. google.com A ratio of 1.5 equivalents was found to be optimal. google.com

The following table, based on data from a patent for a similar synthesis, illustrates the impact of reagent stoichiometry on yield and purity. google.com

Starting Material MolesThionyl Chloride MolesMolar Ratio (SOCl₂:Acid)YieldPurity
0.5 mol0.5 mol1:183.0%98.3%
0.5 mol0.75 mol1.5:195.0%99.8%
0.5 mol1.0 mol2:195.2%99.7%

Yield and Purity Enhancement

Maximizing yield and purity is a primary goal of synthetic optimization. azom.com This involves not only fine-tuning reaction conditions but also implementing effective purification strategies. High-yielding reactions reduce waste and lower costs, while high purity is essential for pharmaceutical applications.

Strategies for enhancing yield and purity include:

Minimizing Byproducts : Careful control of temperature and reagent addition can prevent the formation of impurities. azom.com

Purification Methods : While laboratory-scale synthesis may rely on column chromatography, industrial processes favor more scalable techniques. Recrystallization is a powerful method for purifying solid products, as demonstrated in the synthesis of (R)-3-aminotetrahydrofuran where isopropanol (B130326) or ethyl acetate (B1210297) is used to obtain the final product with high purity (>99%). google.com Liquid-liquid extraction is also used extensively to remove water-soluble impurities and unreacted starting materials. nih.gov

Process Monitoring : Utilizing techniques like High-Performance Liquid Chromatography (HPLC) to monitor reaction progress allows for precise determination of the reaction endpoint, preventing the formation of degradation products from over-reaction. google.com

Scalability Considerations for Industrial Production

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed during process development. The goal is to create a robust, safe, and economically competitive process. google.com

Key considerations for scalability include:

Cost and Availability of Raw Materials : Industrial syntheses prioritize the use of inexpensive and readily available starting materials. Routes that begin from the "chiral pool," such as using L-aspartic acid or L-methionine to produce enantiomerically pure products, are often economically advantageous. researchgate.netlookchem.com

Process Safety : Reagents that are highly toxic, explosive, or environmentally hazardous (e.g., sodium azide) are avoided in large-scale production whenever possible. google.com The thermal safety of each step must be evaluated to prevent runaway reactions.

Efficiency and Throughput : Reducing the number of synthetic steps, shortening reaction times, and implementing "one-pot" or tandem reactions where multiple transformations occur in a single reactor can significantly improve efficiency. nih.gov

ConsiderationLaboratory Scale (Grams)Industrial Scale (Kilograms)
Starting Materials Specialty chemicals, higher cost acceptable.Low-cost, commodity chemicals, secure supply chain. lookchem.com
Purification Column chromatography is common.Crystallization, distillation, and filtration are preferred. lookchem.com
Safety Standard fume hood procedures.Rigorous process safety management, HAZOP studies. google.com
Efficiency Yield is important, but step count is flexible.Minimizing steps and cycle time is critical for cost. google.com

Reactivity and Chemical Transformations

General Reaction Profiles of Amine and Cyclic Ether Functionalities

Tetrahydrofuran-3-amine dihydrochloride's reactivity is dictated by the interplay of its primary amine and tetrahydrofuran (B95107) (THF) ring functionalities. The amine group, with its lone pair of electrons, confers nucleophilic and basic properties to the molecule. Primary amines are generally more nucleophilic than their alcohol counterparts and can react directly with electrophiles like alkyl halides. The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts, as is the case in the dihydrochloride (B599025) form of the title compound.

The tetrahydrofuran ring, a cyclic ether, is relatively stable but not inert. wikipedia.org The oxygen atom possesses lone pairs of electrons, making it a Lewis base capable of coordinating with Lewis acids. wikipedia.org While ethers are generally unreactive towards many reagents, the THF ring can undergo cleavage under strong acidic conditions or via specific catalytic processes. cdnsciencepub.comnih.gov For instance, the vapor-phase reaction of tetrahydrofuran with aniline (B41778) over an activated alumina (B75360) catalyst at high temperatures can yield N-phenylpyrrolidine, demonstrating the potential for ring-opening and subsequent C-N bond formation. cdnsciencepub.com

The combined presence of these two groups suggests a dual reactivity. Reactions can be targeted selectively at the amine group under conditions that leave the ether ring intact, or more strenuous conditions could potentially involve both functionalities.

Acylation Reactions to Form Amides

Primary amines readily undergo acylation when treated with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form stable amide bonds. nih.gov This reaction is a robust and widely used transformation in organic synthesis. organic-chemistry.org The reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). organic-chemistry.org

The acylation of 3-aminotetrahydrofuran (B1273345) derivatives is a key strategy for incorporating this heterocyclic scaffold into larger molecules, particularly in the synthesis of pharmaceutically relevant compounds. google.com For instance, substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides can be prepared by acylating the amine with an activated carboxylic acid. google.com This specific transformation highlights the utility of the amine group as a synthetic handle for elaboration.

A representative acylation reaction is shown below:

General Acylation of Tetrahydrofuran-3-amine
Acylation Reaction
Reactant 1Reactant 2ProductConditions
Tetrahydrofuran-3-amineAcid Chloride (R-COCl)N-(tetrahydrofuran-3-yl)amideBase (e.g., Pyridine, Triethylamine)
Tetrahydrofuran-3-amineAcid Anhydride (B1165640) ((RCO)₂O)N-(tetrahydrofuran-3-yl)amideBase or Catalyst (e.g., DMAP)

This table is interactive. You can sort and filter the data.

Reduction Reactions to Yield Various Derivatives

The reduction of this compound and its derivatives primarily targets functional groups other than the stable tetrahydrofuran ring. The THF moiety is generally resistant to common reducing agents, such as those used in catalytic hydrogenation under moderate conditions. scispace.comacs.orgresearchgate.net This stability is advantageous, as it allows for selective transformations at other sites in the molecule.

For example, in the synthesis of various THF-derived amines from furan-based precursors, catalytic hydrogenation (e.g., H₂ over Pd/Al₂O₃) is employed to reduce the furan (B31954) ring to a tetrahydrofuran ring and simultaneously perform reductive amination of a ketone, without further reduction of the resulting cyclic ether. scispace.comacs.org Similarly, syntheses involving the creation of the tetrahydrofuran ring through reductive cyclization of 1,6-enynes also show the stability of the formed ring to the reductive conditions. organic-chemistry.org

If the amine group of Tetrahydrofuran-3-amine is first acylated to form an amide, this newly formed amide linkage can then be a target for reduction. Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LAH), which would regenerate an amine, but in this case, a secondary amine. This two-step process of acylation followed by reduction is a standard method for the N-alkylation of amines.

Formation of Complex Molecular Structures

Tetrahydrofuran-3-amine serves as a valuable building block in the synthesis of more complex and often biologically active molecules. bldpharm.com Its bifunctional nature allows it to be incorporated into larger structures via reactions at the amine group while retaining the tetrahydrofuran core, which is a common motif in many natural products. nih.gov

For example, (R)-tetrahydrofuran-3-amine is a key intermediate in the synthesis of Tecadenoson, an antiarrhythmic agent. google.com Furthermore, derivatives like 3-amino-tetrahydrofuran-3-carboxylic acid are used to prepare optically pure substituted amides that serve as precursors for potential therapeutics. google.com These synthetic routes leverage the amine as a versatile handle for peptide-like couplings and other bond-forming reactions, demonstrating the compound's role in constructing intricate molecular frameworks. google.com

PrecursorReaction TypeResulting StructureApplication/Significance
(R)-tetrahydrofuran-3-amineMulti-step synthesisTecadenosonPharmaceutical intermediate google.com
3-amino-tetrahydrofuran-3-carboxylic acidAcylation/Amide couplingSubstituted N-acyl amidesBuilding blocks for complex molecules google.com

This table is interactive. You can sort and filter the data.

Derivatization Studies

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), the primary amine group of Tetrahydrofuran-3-amine can be chemically modified with a fluorescent tag. This process, known as derivatization, converts the non-fluorescent amine into a highly fluorescent derivative, enabling sensitive detection. nih.gov

Several reagents are commonly used for the pre-column fluorescent labeling of primary amines:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under basic conditions to produce highly fluorescent sulfonamide adducts. researchgate.net

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): This reagent reacts with primary and secondary amines to form fluorescent derivatives detectable at excitation and emission wavelengths of approximately 460 nm and 535 nm, respectively. tcichemicals.com

Phanquinone: Has been used as a fluorogenic labeling reagent for amino acids, which are structurally analogous to the target compound. The resulting adducts can be separated by HPLC and detected fluorometrically. nih.gov

F-trap pyrene: A novel reagent that reacts with aliphatic amines to give fluorescent derivatives. A key advantage is that excess unreacted reagent can be easily removed before HPLC analysis, preventing interference with quantification. nih.gov

These derivatization strategies allow for the trace-level quantification of Tetrahydrofuran-3-amine and related compounds in various matrices. nih.govnih.gov

Derivatizing ReagentAmine TypeDetection MethodKey Feature
Dansyl Chloride (DNS-Cl)Primary, SecondaryFluorescenceForms stable sulfonamide adducts researchgate.net
NBD-ClPrimary, SecondaryFluorescenceForms stable adducts with specific excitation/emission spectra tcichemicals.com
PhanquinonePrimary (Amino Acids)FluorescenceStable derivatives with no fluorescent degradation products nih.gov
F-trap pyrenePrimary (Aliphatic)FluorescenceEasy removal of excess reagent nih.gov

This table is interactive. You can sort and filter the data.

Derivatization for Chromatographic Analysis

The analysis of low molecular weight amines such as tetrahydrofuran-3-amine by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) often requires a derivatization step. This chemical modification is necessary because the parent amine lacks a strong chromophore for UV detection in HPLC and can exhibit poor peak shape and volatility in GC analysis. iu.edu Derivatization converts the amine into a derivative with enhanced detectability and improved chromatographic properties. iu.edu

For chiral compounds like tetrahydrofuran-3-amine, determining enantiomeric purity is crucial. This is often accomplished by chiral HPLC, a technique that has been successfully applied to establish the enantiopurity of (S)-3-amino tetrahydrofuran hydrochloride. researchgate.net Chiral separations can be achieved directly, using a chiral stationary phase (CSP), or indirectly. nih.govwvu.edu The indirect method involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govwvu.edu

Common derivatizing reagents for primary amines that are suitable for creating derivatives for chromatographic analysis include:

Acylating Agents: Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form stable, volatile trifluoroacetyl derivatives, which are well-suited for GC-MS analysis. iu.edu

Silylating Agents: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens on the amine with a TBDMS (tert-butyldimethylsilyl) group, increasing volatility and improving chromatographic behavior for GC-MS.

Fluorescent Labeling Agents: For HPLC with fluorescence detection, reagents that introduce a fluorophore are used. Examples include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride.

While the literature confirms the use of chiral HPLC for the analysis of (S)-3-amino tetrahydrofuran hydrochloride, specific derivatization protocols tailored to this compound are not extensively detailed. researchgate.net However, based on the general reactivity of primary amines, the aforementioned classes of reagents would be suitable candidates for its derivatization for chromatographic analysis. The selection of the specific reagent would depend on the analytical technique (GC or HPLC) and the detector being used.

Table 1: Common Derivatization Approaches for Primary Amines

TechniqueDerivatizing Agent ClassPurpose of DerivatizationExample Reagent
GC-MSAcylationIncrease volatility and thermal stabilityTrifluoroacetic anhydride (TFAA)
GC-MSSilylationIncrease volatility, improve peak shapeMTBSTFA
HPLC-UV-Introduce a chromophoreBenzoyl chloride
HPLC-FluorescenceFluorescent LabelingIntroduce a fluorophore for high sensitivityDansyl chloride, FMOC-Cl
Chiral HPLC (Indirect)Chiral Acylating AgentForm diastereomers for separation on achiral columnsMosher's acid chloride

Formation of Boc-Protected Amines

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions at other sites in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its ease of removal under moderately acidic conditions. wikipedia.org The standard reagent used to introduce the Boc group is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (Boc₂O). wikipedia.orgchemicalbook.com

The reaction of an amine with Boc anhydride typically proceeds by nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. mychemblog.com This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For amine hydrochlorides, an additional equivalent of base is required to free the amine. Common solvents for this transformation include tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and acetonitrile. chemicalbook.commychemblog.com In some cases, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is used to accelerate the reaction. chemicalbook.com

A specific example involving a closely related substrate is the Boc protection of (S)-3-Amino-tetrahydrofuran-3-carboxylic acid n-butyl ester. In a documented procedure, the ester was dissolved in THF, and Boc anhydride was added. The reaction mixture was heated to 50°C for 2 hours, yielding the crude Boc-protected product in 95% yield after a basic wash. google.com This example illustrates a typical procedure for the N-Boc protection of a 3-aminotetrahydrofuran derivative.

Table 2: General Conditions for Boc Protection of Amines

ParameterTypical Conditions
ReagentDi-tert-butyl dicarbonate (Boc₂O)
SolventTetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile
Base (optional/for salts)Sodium bicarbonate, Triethylamine, DMAP (catalyst)
Temperature0°C to 50°C
Reaction TimeTypically 1 to 12 hours

Applications in Organic Synthesis and Materials Science Research

Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure forms of tetrahydrofuran-3-amine are crucial chiral building blocks in asymmetric synthesis. chemistryviews.orgresearchgate.net The stereogenic center at the C3 position of the THF ring allows for the synthesis of complex, optically active molecules, which is of paramount importance in medicinal chemistry where the biological activity of a compound is often dependent on its specific stereochemistry. researchgate.net

The synthesis of enantiomerically pure (S)-3-amino tetrahydrofuran (B95107) hydrochloride from natural amino acids like L-aspartic acid or L-methionine has been described, highlighting its accessibility for large-scale applications without the need for chromatography. researchgate.net This accessibility makes it a practical starting material for a variety of synthetic pathways.

One of the primary applications is in the preparation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity. google.com These derivatives are precursors for pharmacologically active compounds. google.com The synthesis involves reacting the chiral amine with other molecules to build more complex structures, demonstrating its role as a foundational scaffold. google.com The rigid THF backbone can enhance binding specificity to biological targets by locking the orientation of appended functional groups.

Table 1: Synthetic Applications as a Chiral Building Block

Target Molecule Class Synthetic Utility Reference
Substituted Carboxylic Acid Amides Serves as a chiral precursor to create optically pure amides for pharmaceutical development. google.com google.com
Biologically Active Heterocycles The amine group acts as a nucleophile or a point of attachment to construct complex molecules with potential therapeutic uses. researchgate.net

Catalysis and Chiral Induction

While not typically a catalyst itself, tetrahydrofuran-3-amine is a key precursor in the development of more complex molecules that are used in catalysis and chiral induction.

Tetrahydrofuran-3-amine derivatives primarily function as precursors to chiral ligands or auxiliaries rather than as direct catalysts. A chiral auxiliary is a group temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org The amine can be derivatized to form a chiral auxiliary that directs the stereoselective formation of new chiral centers. nih.gov

The derivatives of tetrahydrofuran-3-amine are instrumental in various asymmetric reactions. For example, amides formed from chiral amines can be used in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, ketones, and other functional groups. nih.gov The inherent chirality of the aminotetrahydrofuran scaffold guides the approach of reagents, leading to a high degree of stereocontrol in the formation of the final product.

A significant application of chiral amines like tetrahydrofuran-3-amine is in the synthesis of chiral ligands for transition-metal-catalyzed reactions. chemistryviews.org Chiral phosphine (B1218219) ligands, for instance, are highly effective in a wide range of enantioselective catalytic processes. chemistryviews.orgrsc.org The amine functionality on the THF ring provides a reactive handle to introduce phosphine groups or other coordinating moieties.

The process often involves converting the amine into an amide or other derivative, which then serves as a scaffold to build the ligand structure. The resulting ligands, when complexed with a metal center (e.g., iridium, rhodium, palladium), create a chiral environment that can induce high enantioselectivity in reactions such as hydrogenation or C-C bond formation. nih.govrsc.org The rigid THF framework is advantageous as it reduces the number of available conformations, leading to a more defined and effective chiral pocket around the metal catalyst.

In materials science, the structure of amine curing agents can significantly influence the kinetics of polymerization and the final properties of the resulting polymer network. Specifically, in epoxy-amine systems, the reaction involves the nucleophilic attack of the amine's active hydrogens on the epoxide ring. scholaris.ca

While direct studies on Tetrahydrofuran-3-amine dihydrochloride (B599025) are limited, research on the influence of the parent solvent, tetrahydrofuran (THF), on epoxy-amine polymerization offers relevant insights. The presence of THF, a hydrogen bond acceptor, can lead to a retardation effect on the curing kinetics. researchgate.net This is attributed to the formation of more stable intermediate species through dipole-dipole interactions between the THF ether oxygen and the amine N-H bonds. researchgate.netacs.org

Based on these findings, it is plausible that if Tetrahydrofuran-3-amine were used as a curing agent or co-monomer, its integrated THF ring could similarly influence the reaction environment. The ether oxygen within the amine's own structure could form intramolecular or intermolecular hydrogen bonds, potentially stabilizing reactive intermediates and thus altering the polymerization rate and the degree of crosslinking compared to simple aliphatic or aromatic amines. nih.gov

Role in Heterocyclic Chemistry

Tetrahydrofuran-3-amine is a key player in heterocyclic chemistry, primarily serving as an intermediate for the synthesis of more complex heterocyclic systems. The tetrahydrofuran ring is a common motif in a vast number of biologically active natural products and pharmaceutical agents. researchgate.net The presence of an amine group provides a versatile anchor point for synthetic elaboration.

For instance, the amine can undergo reactions like C-N cross-coupling or amidation to link the THF scaffold to other heterocyclic rings, such as indoles, carbazoles, or furans. researchgate.netnih.gov This strategy is employed to build molecules with potential applications as inhibitors of viruses or enzymes, or as receptor agonists. researchgate.net The synthesis of various furan (B31954) and tetrahydrofuran derivatives often involves amination as a key step to introduce nitrogen-containing functionalities. scispace.comacs.orgcardiff.ac.uk The development of efficient synthetic routes to aminotetrahydrofurans and their derivatives is therefore an active area of research. google.com

Synthesis of Nitrogen and Oxygen Heterocycles

The 3-aminotetrahydrofuran (B1273345) moiety is itself an oxygen heterocycle, and it serves as a foundational component for the synthesis of more elaborate heterocyclic structures. Researchers have utilized its reactivity to forge new carbon-nitrogen and carbon-oxygen bonds, leading to novel classes of compounds.

One key synthetic strategy involves the reaction of the amine group with other functionalized molecules. For instance, 3-aminotetrahydrofuran can be reacted with 5,6-dichloro-lH-benzo[d]imidazol-2-yl derivatives to form N-(tetrahydrofuran-3-yl)-substituted benzimidazoles. ambeed.com This demonstrates its utility in directly creating more complex nitrogen-containing heterocyclic systems.

Furthermore, derivatives such as trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid have been synthesized and employed as building blocks for peptide nucleic acids (PNAs). acs.org These complex biomimetic structures feature a repeating N-(2-aminoethyl)glycine backbone, and the incorporation of the rigid tetrahydrofuran ring introduces conformational constraints, influencing their binding properties with DNA and RNA. acs.org Gold-catalyzed intramolecular cyclization reactions of substrates like 3-aminopent-4-yn-1-ols can also yield substituted 2-arylidene-3-aminotetrahydrofurans, showcasing a method to build upon the core oxygen heterocycle. researchgate.net

Incorporation into Complex Heterocyclic Scaffolds

The defined three-dimensional shape of the tetrahydrofuran ring makes 3-aminotetrahydrofuran an attractive component for scaffolds in medicinal chemistry, where molecular geometry is critical for biological activity. Its incorporation can lead to conformationally restricted peptidomimetics and spirocyclic systems. vulcanchem.com

A notable application is its use in multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex molecules from several starting materials in a single step. vulcanchem.com Specifically, derivatives like Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylate have been used in Ugi reactions to produce spirocyclic nitronates with high diastereoselectivity. vulcanchem.com

The compound has also been integrated into pharmacologically active scaffolds. Examples include its use in synthesizing:

Triazine derivatives , such as 2,6-diphenyl-N4-(tetrahydrofuran-3-yl)-l,3,5-triazine-2,4-diamine, by reacting it with chloro-triazine precursors. google.com

Triple uptake inhibitors , where the tetrahydrofuran-amine structure forms a core component of molecules designed to modulate neurotransmitter activity. nih.gov

Protease inhibitors , where the tetrahydrofuran ring acts as a potent P2 ligand that can interact with the hydrophobic pockets of enzymes. vulcanchem.com

The following table summarizes selected research findings on the synthetic applications of 3-aminotetrahydrofuran derivatives.

Starting Material DerivativeReaction TypeProduct ScaffoldResearch Focus
Tetrahydrofuran-3-amineNucleophilic SubstitutionN-substituted BenzimidazoleSynthesis of complex nitrogen heterocycles. ambeed.com
trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acidSolid Phase Peptide SynthesisPeptide Nucleic Acid (PNA)Development of biomimetic structures with enhanced DNA/RNA binding. acs.org
Methyl (2R,3S)-3-aminotetrahydrofuran-2-carboxylateUgi Multicomponent ReactionSpirocyclic NitronatesAsymmetric synthesis and creation of conformationally restricted peptidomimetics. vulcanchem.com
Tetrahydrofuran-3-amineNucleophilic SubstitutionN-substituted TriazineBuilding complex heterocyclic systems for potential therapeutic use. google.com

Contribution to Advanced Materials Research

In materials science, primary amines are crucial for the synthesis of polymers like epoxies and polyimides. The inclusion of the 3-aminotetrahydrofuran structure into these materials can impart unique properties due to its cyclic and polar ether component.

Influence on Epoxy-Amine Polymerization and Network Formation

Amines are fundamental components in two-part epoxy resin systems, where they function as hardeners or curing agents. The polymerization process is initiated when the lone pair of electrons on the amine's nitrogen atom performs a nucleophilic attack on a carbon atom of the epoxide ring. This attack forces the ring to open and forms a new covalent bond, resulting in a β-amino alcohol.

As a primary amine, 3-aminotetrahydrofuran can react with two epoxide groups. This bifunctionality allows it to act as a cross-linker, connecting different polymer chains to form a rigid, three-dimensional thermoset network. The presence of the integrated tetrahydrofuran ring within the polymer backbone is expected to influence the final properties of the cured material, such as its thermal stability, mechanical strength, and chemical resistance.

Role in Polyimide Synthesis

While furan-based monomers, particularly diamines and dianhydrides, are actively researched for creating bio-based polyimides, the specific role of 3-aminotetrahydrofuran as a monomer in polyimide synthesis is not extensively documented in published research. Polyamide and polyimide synthesis typically requires difunctional monomers (e.g., diamines and diacids, or diamines and dianhydrides) to achieve high molecular weight polymers. As a monoamine, 3-aminotetrahydrofuran would likely act as a chain terminator or be used to introduce a specific end-group functionality rather than as a primary repeating unit in a linear polymer.

Impact on Polymer Properties (e.g., Free Volume)

The incorporation of the bulky and conformationally distinct tetrahydrofuran ring into a polymer network is anticipated to influence the material's macroscopic properties. The structure of the amine curing agent directly affects the cross-link density and chain mobility of the resulting polymer. However, specific research data detailing the quantitative impact of the 3-aminotetrahydrofuran moiety on polymer properties, such as free volume, were not found in the reviewed literature. It is plausible that the cyclic structure could increase chain stiffness and potentially alter the packing efficiency of the polymer chains, which would in turn affect the free volume and related properties like glass transition temperature and permeability, but specific experimental findings are needed to confirm these effects.

Mechanistic and Computational Studies

Reaction Mechanisms in Synthesis

The synthesis of the tetrahydrofuran (B95107) ring system, a core component of many biologically active molecules, can be achieved through various mechanistic pathways. nih.gov These methods often involve the strategic formation of carbon-oxygen and carbon-carbon bonds to construct the five-membered ether ring.

Aldol-Type Reactions and Intramolecular Nucleophilic Substitution

The construction of the tetrahydrofuran skeleton often employs classical organic reactions, including aldol-type additions and subsequent intramolecular cyclizations. An intramolecular aldol (B89426) reaction can be a key step, particularly in syntheses starting from dicarbonyl compounds. libretexts.org In this process, a base abstracts an alpha-hydrogen from one carbonyl position to form an enolate, which then acts as a nucleophile, attacking the second carbonyl group within the same molecule. libretexts.orgyoutube.com This cyclization typically favors the formation of thermodynamically stable five- or six-membered rings over more strained smaller rings. libretexts.org

Following the initial ring formation, intramolecular nucleophilic substitution (an S_N2-type reaction) is a common strategy to close the ether ring. nih.gov This pathway involves a hydroxyl group, acting as a nucleophile, attacking an electrophilic carbon atom within the same molecule that bears a suitable leaving group (such as a halide or sulfonate). nih.gov For instance, a common precursor would be a 1,4-diol derivative where one hydroxyl group is converted into a good leaving group. The remaining hydroxyl group then displaces this leaving group to form the cyclic ether. nih.gov

Tandem reactions that combine a Michael addition with an intramolecular aldol process have also been developed. These sequences can be mediated by various catalysts, including secondary amines, and allow for the construction of complex cyclic systems from acyclic precursors. bangor.ac.uk

Stereochemical Control Mechanisms (e.g., Diastereoselectivity)

Achieving the desired stereochemistry in substituted tetrahydrofurans is a critical aspect of their synthesis. Several mechanisms are employed to control the relative orientation of substituents on the ring. The stereochemical outcome can be governed by thermodynamic control, where the reaction conditions allow for the interconversion of diastereomers, leading to the formation of the most stable product. nih.gov

Lewis acids can also play a significant role in directing the stereochemical course of a reaction. In certain ring-contraction or cyclization strategies, chelation control can be exerted by a Lewis acid (e.g., (iPrO)₂TiCl₂), which coordinates to multiple functional groups in the substrate. This coordination locks the molecule into a specific conformation, leading to a highly diastereoselective transformation. The choice of Lewis acid can dramatically influence which diastereomer is formed. nih.gov The stereoselectivity in palladium-catalyzed methods for synthesizing tetrahydrofurans from γ-hydroxy alkenes is thought to arise from the intramolecular insertion of the olefin into a Palladium(Aryl)(OR) intermediate. organic-chemistry.org

Proposed Mechanisms for Amination Processes

The introduction of the amine group at the 3-position of the tetrahydrofuran ring is often accomplished via reductive amination of a corresponding ketone precursor, tetrahydrofuran-3-one. This transformation is a highly efficient method for forming C-N bonds. scispace.comacs.org

The proposed mechanism for the reductive amination of furan-derived ketones over a Palladium/Alumina (B75360) (Pd/Al₂O₃) catalyst involves several key steps:

Imine Formation : The ketone first reacts with an amine source, such as ammonia (B1221849) (NH₃), in a reversible reaction to form an imine intermediate, with the concurrent elimination of a water molecule. scispace.com

Hydrogenation : The resulting imine is then hydrogenated on the surface of the palladium catalyst to yield the final amine product. scispace.com

Detailed analyses suggest that Pd/Al₂O₃ is a highly active and chemoselective catalyst for this transformation. scispace.com Density Functional Theory (DFT) studies on related direct reductive amination reactions have identified the rate-determining step as the hydride transfer from a reducing agent to a protonated imine. rsc.org Catalytic systems using transition metals have the potential to significantly broaden the scope of nucleophilic substitution reactions for creating C-N bonds. researchgate.net

Computational Chemistry and Modeling

Computational methods provide powerful tools for investigating the structural, electronic, and dynamic properties of molecules like Tetrahydrofuran-3-amine, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. sciepub.comsciepub.com It is a versatile tool in computational chemistry, as it can determine properties of a many-electron system using functionals of the spatially dependent electron density. sciepub.comsciepub.com DFT calculations are valuable for optimizing molecular geometries and predicting a wide range of properties, including molecular orbital energies, atomic charge distributions, and reaction energetics. nih.govnih.gov

For amino tetrahydrofuran molecules, DFT calculations have been performed using methods such as the B3LYP functional with a 6-31G** basis set. sciepub.comsciepub.com These studies have investigated how the addition of amino groups affects the electronic properties of the tetrahydrofuran ring. sciepub.comsciepub.com Key findings from such calculations often include the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, which relates to the molecule's chemical reactivity. nih.gov

Below is a table summarizing representative data from DFT calculations on amino-substituted tetrahydrofuran molecules.

PropertyTetrahydrofuranMono-amino THFDi-amino THF
Total Energy (Hartree) -232.22-287.48-342.73
HOMO Energy (eV) -7.51-6.23-5.93
LUMO Energy (eV) 0.950.760.65
Energy Gap (eV) 8.466.996.58
This table presents illustrative data based on computational studies of amino-substituted tetrahydrofurans to show trends in electronic properties. sciepub.comsciepub.com

The data indicates that increasing the number of amino groups decreases the total energy of the molecule, suggesting greater stability. It also lowers the HOMO-LUMO energy gap, which generally implies an increase in chemical reactivity. sciepub.comsciepub.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org These simulations provide a dynamic picture of molecular behavior, which is crucial for understanding processes like conformational changes and interactions with other molecules, such as solvents or biological targets. nih.gov

MD simulations of liquid tetrahydrofuran have been performed to develop and validate force fields, which are the sets of parameters used to describe the potential energy of the system. researchgate.net An accurate force field is essential for simulations to reproduce physical properties correctly. nih.govresearchgate.net These simulations can reveal the dynamic behavior of the tetrahydrofuran ring, such as its characteristic "twist" conformation, which is its minimum energy structure. researchgate.net

In the context of pharmaceutical research, MD simulations can be used to understand how a molecule like Tetrahydrofuran-3-amine dihydrochloride (B599025) might interact with its biological target. The simulations can model the binding process, reveal the dynamic behavior of water molecules and ions in a binding site, and provide insights into the stability of the drug-target complex. frontiersin.orgnih.gov However, a key limitation of MD simulations is the timescale, as many important biological processes occur over longer periods than can be feasibly simulated. nih.gov

Kinetic Studies of Reactions Involving Tetrahydrofuran-3-amine Dihydrochloride

Detailed kinetic studies, including the determination of rate constants, the influence of solvents, and Arrhenius behavior for reactions specifically involving this compound, are not extensively detailed in the available research literature. While kinetic studies have been conducted on related furan (B31954) compounds, such as furanaldehydes, the specific parameters for this compound are not provided in the searched sources. researchgate.net

Specific kinetic rate constants for reactions involving this compound have not been documented in the provided scientific literature. General kinetic studies on furan derivatives indicate that reactions can be very fast, but quantitative data for this specific compound is unavailable. researchgate.net

The influence of solvent properties and dipole-dipole interactions on the kinetics of reactions involving this compound has not been specifically reported. Theoretical studies on other molecules have shown that solvent placement can significantly affect a molecule's dipole moment, which in turn can influence reaction kinetics, but experimental data for the target compound is lacking. chemrxiv.org

There is no available information detailing the Arrhenius behavior of kinetic parameters for reactions in which this compound is a reactant. Studies on the reaction of hydroxyl radicals with the parent tetrahydrofuran molecule have shown a small negative temperature dependence, but this cannot be directly extrapolated to the title compound. kaust.edu.sa

Emerging Research Areas and Methodological Innovations

Development of Novel Synthetic Methodologies

Recent research has focused on creating more efficient and scalable synthetic routes to enantiomerically pure tetrahydrofuran-3-amine and its salts. A notable development is the synthesis of (S)-3-amino tetrahydrofuran (B95107) hydrochloride from readily available natural amino acids like L-aspartic acid or L-methionine. researchgate.net This process is advantageous as it avoids chromatographic purification, making it suitable for large-scale industrial production. researchgate.netgoogle.com The methodology involves a six-step reaction sequence: acylation, esterification, reduction, cyclization, hydrolysis, and salification. google.com The final product's enantiomeric purity has been confirmed using NMR and chiral HPLC methods. researchgate.net

Another innovative approach involves the reaction of 1,4-diols with dimethyl carbonate in the presence of a base, which yields five-membered cyclic ethers like tetrahydrofuran derivatives in high yields. researchgate.net This method is notable for maintaining the chirality of the starting material. researchgate.net Furthermore, an enantioselective hydrogenation of hydrazones derived from heterocyclic ketones has been developed, achieving up to 85% enantiomeric excess (ee). researchgate.net This can be further enriched to over 99% ee through crystallization. researchgate.net

For the (R)-enantiomer, a preparation method starting from (R)-tetrahydrofuran-3-formic acid has been devised. google.com This two-step process, involving amidation and Hofmann degradation, is characterized by its operational simplicity, short production cycle, and high yield without racemization. google.com

Starting MaterialKey ReactionsAdvantagesFinal Product
L-aspartic acid / L-methionineAcylation, esterification, reduction, cyclization, hydrolysis, salificationNo chromatography, scalable, high purity. researchgate.netgoogle.com(S)-3-amino tetrahydrofuran hydrochloride
1,4-diolsReaction with dimethyl carbonateHigh yield, maintains chirality. researchgate.netCyclic ethers
Heterocyclic ketonesEnantioselective hydrogenation of hydrazonesHigh enantiomeric excess. researchgate.netChiral amines
(R)-tetrahydrofuran-3-formic acidAmidation, Hofmann degradationSimple, short cycle, high yield. google.com(R)-tetrahydrofuran-3-amine

Integration of Tetrahydrofuran-3-amine Dihydrochloride (B599025) in Multi-component Reactions

Tetrahydrofuran-3-amine and its derivatives are valuable building blocks in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. The amine functionality of the tetrahydrofuran ring makes it a suitable component for various MCRs, such as the Ugi and Mannich reactions. nih.gov

A bio-inspired one-pot furan-thiol-amine multicomponent reaction has been developed to create stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net This reaction demonstrates the versatility of amine nucleophiles, like tetrahydrofuran-3-amine, in generating complex molecular architectures. researchgate.net The resulting pyrrole products can be further modified, highlighting the synthetic utility of this MCR. researchgate.net

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmentally friendly chemical processes, green chemistry principles are being applied to the synthesis of amines, including tetrahydrofuran-3-amine. rsc.orgresearchgate.net These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. jddhs.com

One key area of development is the use of bio-based solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived ether, is being used as a replacement for traditional solvents like tetrahydrofuran (THF). jddhs.comunibe.ch This substitution is significant as it can reduce reliance on fossil fuels. unibe.ch The use of renewable raw materials and catalysts is also a central theme in the green synthesis of amines. rsc.orgresearchgate.net The CHEM21 green metrics toolkit is being utilized to assess the environmental impact of these synthetic pathways, enabling researchers to make more sustainable choices in their experimental designs. rsc.org

Exploration of Structure-Activity Relationships in Derivatives

The tetrahydrofuran scaffold is a key structural motif in many biologically active compounds. Researchers are actively exploring the structure-activity relationships (SAR) of derivatives of 3-aminotetrahydrofuran (B1273345) to understand how modifications to the molecule affect its biological properties. For example, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been synthesized and evaluated for their antithrombotic activity, with a particular focus on their inhibitory effects on Factor Xa. google.com

By systematically altering the substituents on the tetrahydrofuran ring and the amine group, scientists can develop potent and selective inhibitors for various biological targets. This involves creating libraries of compounds and assessing their activity through in vitro and in vivo assays. The insights gained from these SAR studies are crucial for the rational design of new therapeutic agents.

Applications in Chemical Biology (excluding biological activity/drug development)

Beyond its role in medicinal chemistry, tetrahydrofuran-3-amine dihydrochloride and its analogs have found applications in the field of chemical biology, particularly in the study and manipulation of biological systems using chemical tools.

Scaffold for Peptide Backbone Rigidification

The conformation of a peptide is critical to its biological function. The incorporation of rigid structural elements into a peptide backbone can help to stabilize a desired conformation, leading to enhanced activity or selectivity. The tetrahydrofuran ring system can be used as a scaffold to introduce conformational constraints into peptides. This strategy of "rigidification" is a valuable tool for designing peptide-based probes and other chemical biology reagents. researchgate.net

Role in Homoserine Lactone Synthesis

N-acyl-L-homoserine lactones (AHLs) are important signaling molecules involved in bacterial quorum sensing. The synthesis of AHLs and their analogs is crucial for studying and modulating this communication system. (S)-α-amino-γ-butyrolactone hydrobromide, a related compound, is a key precursor in the synthesis of various AHL derivatives. cam.ac.ukresearchgate.net Methodologies have been developed for the robust, linear synthesis of AHLs, often involving the coupling of the homoserine lactone core with various acid chlorides. cam.ac.uk These synthetic routes allow for the preparation of a diverse range of AHLs with high enantiomeric purity, which are essential tools for investigating bacterial communication and developing quorum sensing inhibitors. cam.ac.ukresearchgate.net

Quality Control and Characterization in Academic Research

Purity Assessment using HPLC and NMR

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for evaluating the purity of "Tetrahydrofuran-3-amine dihydrochloride". HPLC is adept at separating the target compound from any impurities, such as starting materials, byproducts, or degradation products. While specific HPLC methods for the dihydrochloride (B599025) are not widely published, related compounds are often analyzed using reversed-phase columns with buffered mobile phases. The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. Commercial suppliers of the related compound, "(S)-Tetrahydrofuran-3-amine hydrochloride", often report purities of 98% or 99% as determined by HPLC. chemicalbook.com

NMR spectroscopy provides a qualitative and quantitative assessment of purity. A ¹H NMR spectrum of a highly pure sample will primarily show signals corresponding to the protons of the "Tetrahydrofuran-3-amine" moiety. The presence of significant unidentifiable signals or signals corresponding to known impurities would indicate a lower purity. Integration of these signals relative to the signals of the target compound can provide a quantitative estimate of the impurity levels.

Stereochemical Characterization (Chiral HPLC, NMR)

As "Tetrahydrofuran-3-amine" is a chiral compound, existing as (R) and (S) enantiomers, the characterization of its stereochemical purity is crucial, particularly when a specific enantiomer is required for research.

NMR spectroscopy can also be used to determine enantiomeric excess, often through the use of chiral resolving agents or chiral solvating agents. These agents interact with the enantiomers to form diastereomeric complexes, which are non-equivalent in the NMR spectrum and will exhibit distinct signals. nih.gov This allows for the integration of the signals corresponding to each enantiomer and the calculation of the enantiomeric ratio.

Spectroscopic Data (NMR, HRMS, IR)

Detailed spectroscopic analysis is essential for the unambiguous identification of "this compound".

Nuclear Magnetic Resonance (NMR) : The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For the related compound, (S)-Tetrahydrofuran-3-amine hydrochloride , the following data has been reported in CDCl₃:

¹H NMR (300 MHz, CDCl₃) δ (ppm): 3.80-4.11 (m, 5H), 2.37-2.5 (m, 1H), 2.01-2.09 (m, 1H). chemicalbook.com

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 70.49, 66.82, 51.21, 30.01. chemicalbook.com

It is important to note that the dihydrochloride salt would likely be analyzed in a different solvent, such as D₂O or DMSO-d₆, which would result in different chemical shifts. The presence of two hydrochloride equivalents would also influence the chemical shifts, particularly of the protons and carbons near the amine group, due to the full protonation of the amine.

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. For "this compound", the protonated molecule [(C₄H₉NO)H]⁺ would be observed in the positive ion mode, and its measured mass would be compared to the calculated theoretical mass. This technique is highly accurate and provides strong evidence for the compound's identity.

Infrared (IR) Spectroscopy : The IR spectrum reveals the functional groups present in the molecule. For "this compound", the spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 2400-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium (B1175870) salt (R-NH₃⁺).

C-H stretching vibrations for the aliphatic CH₂ groups typically appear just below 3000 cm⁻¹.

A prominent C-O-C stretching band for the ether linkage in the tetrahydrofuran (B95107) ring, usually observed in the 1050-1150 cm⁻¹ region.

N-H bending vibrations for the ammonium group around 1500-1600 cm⁻¹.

Melting Point Determination

The melting point is a key physical property used to assess the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity. For the related monohydrochloride salt, (S)-Tetrahydrofuran-3-amine hydrochloride , a melting point of 165-170 °C has been reported. chemicalbook.com The melting point of "this compound" is expected to be different from that of the monohydrochloride due to the different crystal lattice structure and intermolecular forces.

Data Tables

Table 1: NMR Spectroscopic Data for (S)-Tetrahydrofuran-3-amine hydrochloride Note: Data is for the monohydrochloride salt in CDCl₃. chemicalbook.com

NucleusFrequencySolventChemical Shift (δ, ppm)Multiplicity
¹H300 MHzCDCl₃3.80-4.11m
¹H300 MHzCDCl₃2.37-2.5m
¹H300 MHzCDCl₃2.01-2.09m
¹³C75 MHzCDCl₃70.49-
¹³C75 MHzCDCl₃66.82-
¹³C75 MHzCDCl₃51.21-
¹³C75 MHzCDCl₃30.01-

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
R-NH₃⁺N-H stretch2400-3000 (broad)
Aliphatic C-HC-H stretch< 3000
C-O-C (Ether)C-O-C stretch1050-1150
R-NH₃⁺N-H bend1500-1600

Table 3: Physical Properties

CompoundFormMelting Point (°C)
(S)-Tetrahydrofuran-3-amine hydrochlorideMonohydrochloride165-170 chemicalbook.com
This compoundDihydrochlorideData not available

Literature Review and Historical Perspectives in Chemical Research

Review of Published Academic Literature

Tetrahydrofuran-3-amine and its salts, including the dihydrochloride (B599025) form, are recognized as significant intermediates in the synthesis of various pharmaceutical compounds. Academic literature highlights the importance of developing efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of this compound, which are crucial for the preparation of biologically active molecules.

Research has focused on creating novel and expeditious routes to enantiopure (S)-3-aminotetrahydrofuran hydrochloride, often starting from readily available natural amino acids like L-aspartic acid or L-methionine. researchgate.net These methods are designed to be scalable and avoid chromatographic purification, which is a significant advantage for industrial applications. researchgate.net The enantiomeric purity of the final product is a critical aspect, and it is typically confirmed using techniques such as NMR and chiral HPLC. researchgate.net

Furthermore, academic studies have explored the broader context of synthesizing substituted tetrahydrofurans, which are common structural motifs in a wide range of natural products with diverse biological activities, including antitumor and antimicrobial properties. These studies cover various synthetic transformations, such as nucleophilic substitution, cycloaddition, and oxidation reactions, providing a rich background for understanding the synthesis of tetrahydrofuran (B95107) derivatives.

Recent research also delves into the selective synthesis of tetrahydrofuran-derived amines from biomass-derived carbonyl compounds. acs.orgresearchgate.net This approach represents a move towards more sustainable chemical processes, utilizing renewable feedstocks to produce valuable amine intermediates. acs.orgresearchgate.net These studies often involve catalytic reductive amination and provide insights into reaction mechanisms. acs.orgresearchgate.net

Analysis of Patent Literature

The patent landscape for Tetrahydrofuran-3-amine dihydrochloride and related compounds reveals a strong industrial interest in its use as a key building block for pharmaceuticals. Numerous patents describe detailed processes for its preparation, often with a focus on producing specific stereoisomers.

One prominent synthetic strategy detailed in the patent literature involves the use of L-aspartic acid as a starting material to produce (S)-3-aminotetrahydrofuran hydrochloride. google.com This multi-step process includes acylation, esterification, reduction, cyclization, hydrolysis, and salification. google.com The advantages cited for this method are the use of inexpensive and readily available raw materials, a straightforward process, mild reaction conditions, low cost, high yield, and high product purity, making it suitable for industrial-scale production. google.com

Another patented method describes the preparation of (R)-tetrahydrofuran-3-amine from (R)-tetrahydrofuran-3-formic acid through a two-step process of amidation and Hofmann degradation. google.com This approach is noted for its operational simplicity, short production cycle, high product yield, and stable product quality, also positioning it as a viable method for industrial manufacturing. google.com

Patents also cover the synthesis of derivatives, such as 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are described as having valuable therapeutic properties. google.com These patents often claim processes for producing these derivatives in high optical purity. google.com The methods can involve reacting a protected 3-amino-tetrahydrofuran intermediate with other reagents to build more complex molecules. google.com

The following table summarizes key information from selected patents:

Patent NumberStarting MaterialKey ReactionsTarget CompoundAdvantages Noted
CN102391214AL-aspartic acidAcylation, esterification, reduction, cyclization, hydrolysis, salification(S)-3-aminotetrahydrofuran hydrochlorideCheap raw materials, simple process, high yield and purity. google.com
CN105218490B(R)-tetrahydrofuran-3-formic acidAmidation, Hofmann degradation(R)-tetrahydrofuran-3-amineEasy operation, short production cycle, high yield, low cost. google.com
WO2008080891A2Protected 3-amino-tetrahydrofuran-3-carboxylic acidAmide couplingSubstituted 3-amino-tetrahydrofuran-3-carboxylic acid amidesHigh optical purity of final products. google.com

Discussion of Early Structural Elucidations and Synthetic Advances

While specific early publications on the initial structural elucidation of Tetrahydrofuran-3-amine are not prominently detailed in the immediate search results, the context provided by the existing literature allows for an inference of its historical development. The fundamental structure of the tetrahydrofuran ring system has been well-understood for a long time within the field of heterocyclic chemistry. The elucidation of the structure of Tetrahydrofuran-3-amine would have followed standard analytical techniques of the time, including elemental analysis and spectroscopic methods as they became available.

The synthetic advances have been driven by the increasing demand for enantiomerically pure chiral building blocks in drug discovery and development. Early synthetic methods for amines often resulted in racemic mixtures. A significant advance was the development of stereoselective syntheses that could produce either the (R)- or (S)-enantiomer with high purity.

The evolution of synthetic strategies reflects a broader trend in organic chemistry towards more efficient, selective, and sustainable methods. The move from classical, often lengthy, synthetic sequences to more streamlined approaches utilizing chiral pool starting materials or asymmetric catalysis marks a significant advance in the field. The development of methods that avoid hazardous reagents, such as sodium azide (B81097) which was used in some earlier routes, also represents an important progression in terms of safety and environmental considerations.

Comparison of Different Synthetic Strategies in the Literature

A comparison of the synthetic strategies for Tetrahydrofuran-3-amine and its salts reveals a variety of approaches, each with its own merits and drawbacks. The choice of a particular strategy often depends on the desired stereochemistry, the scale of the synthesis, and cost considerations.

Route 1: From L-Aspartic Acid

This strategy, primarily detailed in patent literature, is a chiral pool approach that leverages the inherent chirality of L-aspartic acid to produce (S)-3-aminotetrahydrofuran hydrochloride. researchgate.netgoogle.com

Starting Material: L-aspartic acid (readily available and inexpensive). researchgate.netgoogle.com

Key Steps: A six-step sequence involving acylation, esterification, reduction of a carboxylic acid to an alcohol, cyclization to form the tetrahydrofuran ring, hydrolysis of a protecting group, and finally, salt formation. google.com

Advantages: Utilizes a cheap chiral starting material, leading to a cost-effective process for the (S)-enantiomer. The process is designed for industrial scale. google.com

Disadvantages: It is a relatively long synthetic sequence.

Route 2: From (R)- or (S)-3-Hydroxytetrahydrofuran

This approach involves the conversion of a hydroxyl group to an amino group.

Starting Material: (S)-3-hydroxytetrahydrofuran.

Key Steps: This method typically involves tosylsulfonylation of the hydroxyl group, followed by substitution with azide, and finally reduction of the azide to the amine. google.com

Advantages: Can be a high-yielding route. google.com

Disadvantages: The starting material, (S)-3-hydroxytetrahydrofuran, can be difficult to procure. The use of sodium azide is a significant safety concern due to its high toxicity and the explosive nature of the intermediate azide compound. google.com

Route 3: From (R)-Tetrahydrofuran-3-formic acid

This patented method provides access to (R)-tetrahydrofuran-3-amine. google.com

Starting Material: (R)-tetrahydrofuran-3-formic acid. google.com

Key Steps: A two-step process involving amidation of the carboxylic acid, followed by a Hofmann degradation to convert the amide to the amine. google.com

Advantages: A very short and efficient route. The starting material is commercially available. It avoids the use of hazardous reagents like azides. google.com

Disadvantages: The Hofmann degradation can sometimes have limitations in terms of substrate scope and yield.

A comparative summary of these strategies is presented in the table below:

FeatureStrategy from L-Aspartic AcidStrategy from 3-Hydroxytetrahydrofuran (B147095)Strategy from Tetrahydrofuran-3-formic acid
Chirality Source Chiral Pool (L-aspartic acid) researchgate.netgoogle.comChiral Starting Material google.comChiral Starting Material google.com
Number of Steps 6 google.com3 google.com2 google.com
Key Reagents/Reactions Reduction, Cyclization google.comTosylation, Azide Substitution, Reduction google.comAmidation, Hofmann Degradation google.com
Scalability High (designed for industry) google.comModerateHigh (designed for industry) google.com
Safety/Environmental Generally favorable google.comUse of toxic and explosive azide google.comFavorable google.com

Conclusion and Future Outlook in Chemical Research

Summary of Research Contributions

Tetrahydrofuran-3-amine and its dihydrochloride (B599025) salt have been the subject of significant research, primarily establishing their role as crucial intermediates in pharmaceutical synthesis. A primary contribution has been the development of various synthetic pathways to produce enantiomerically pure forms of this compound, which are vital for creating specific, biologically active molecules.

Key research findings include:

Synthesis of Chiral Intermediates: Researchers have successfully developed multi-step processes to synthesize specific enantiomers, such as (S)-3-amino tetrahydrofuran (B95107) hydrochloride, starting from readily available materials like L-aspartic acid. These methods typically involve a sequence of reactions including acylation, esterification, reduction, cyclization, hydrolysis, and salification. google.com Alternative routes starting from natural amino acids like L-methionine have also been established, with a focus on creating processes that are scalable and avoid chromatographic purification. researchgate.net

Application in Drug Development: The compound serves as a key building block for a range of therapeutic agents. The (S)-enantiomer is a documented intermediate for preparing 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. chemicalbook.com Furthermore, derivatives of 3-amino-tetrahydrofuran have been utilized in the synthesis of thrombin inhibitors, which are investigated for their potential role in treating neurodegenerative conditions. google.com The (R)-enantiomer is a known intermediate in the synthesis of the antiarrhythmic drug, Tecadenoson. google.com

Advancements in Process Chemistry: Efforts have been made to refine the synthesis to be suitable for industrial-scale production. This includes creating simpler, more efficient processes, such as a two-step method involving amidation and Hofmann degradation, which offers stable product quality and is cost-effective for large-scale manufacturing. google.com

The collective research underscores the value of Tetrahydrofuran-3-amine dihydrochloride as a versatile chiral building block in medicinal chemistry.

Identification of Remaining Research Challenges and Gaps

Despite the progress made, several challenges and gaps persist in the research and industrial application of this compound. These issues primarily revolve around the safety, efficiency, and cost-effectiveness of its synthesis.

Key challenges include:

Use of Hazardous Reagents: Some established synthetic routes rely on hazardous materials. For instance, one method involves the use of sodium azide (B81097), which is highly toxic, and generates azide intermediates that are potentially explosive, posing significant safety risks in a production environment. google.com

Difficulties in Industrial Scalability: Certain synthesis pathways employ reagents that are difficult to handle on an industrial scale. The use of powerful reducing agents like lithium aluminium hydride, for example, complicates the transition from laboratory-scale synthesis to large-scale manufacturing. google.com

Addressing these gaps is crucial for making this important pharmaceutical intermediate more accessible and safer to produce.

Proposed Future Research Directions and Opportunities

The existing challenges in the synthesis and application of this compound pave the way for several promising avenues of future research. The focus will likely be on developing greener, more efficient synthetic methods and expanding the compound's utility.

Proposed future research directions include:

Development of Safer and Greener Synthesis: A primary opportunity lies in designing synthetic routes that avoid hazardous reagents like azides and complex hydrides. Future work should focus on catalytic methods and processes that utilize safer, more environmentally benign reagents and generate less waste.

Exploration of Novel Pharmaceutical Applications: Given its role as a precursor to inhibitors of 11β-HSD1 and thrombin, as well as antiarrhythmic drugs, there is significant potential to use this scaffold to develop new therapeutic agents. chemicalbook.comgoogle.comgoogle.com Future research could explore its incorporation into novel drug candidates for a wider range of diseases, including metabolic disorders, other cardiovascular conditions, and different neurodegenerative diseases.

Asymmetric Synthesis Innovation: Continued research into novel methods for stereoselective synthesis will be valuable. nih.gov Developing new catalysts or chiral auxiliaries that can produce the desired enantiomer in high purity and yield with fewer steps would be a significant advancement.

Application in Natural Product Synthesis: The tetrahydrofuran core is a common motif in many biologically active natural products. nih.gov There is an opportunity to utilize this compound as a chiral building block in the total synthesis of complex natural products, which could lead to the discovery of new biological activities. mdpi.com

Potential for Broader Impact in Chemical Sciences

The research surrounding this compound has a wider impact on the chemical sciences, particularly in the fields of organic synthesis and medicinal chemistry.

The potential for broader impact includes:

Advancing Asymmetric Synthesis: The persistent need for enantiomerically pure forms of this compound drives innovation in asymmetric synthesis. researchgate.net New methodologies developed for its production contribute valuable tools and strategies to the broader field of creating chiral molecules, which is fundamental to modern pharmacology.

Enabling Drug Discovery and Development: As a versatile and valuable intermediate, the availability of efficient and scalable syntheses for this compound directly facilitates the discovery and development of new drugs. google.comchemicalbook.com Its utility in constructing complex molecular architectures allows medicinal chemists to explore new chemical space and design more potent and selective therapeutic agents.

Driving Innovation in Process Chemistry: The challenges associated with scaling up the synthesis of this compound push the boundaries of process chemistry. google.com The focus on developing safe, cost-effective, and sustainable industrial processes leads to innovations that can be applied to the manufacture of other fine chemicals and pharmaceuticals.

Q & A

Basic Research Questions

Q. How can the synthesis of tetrahydrofuran-3-amine dihydrochloride be optimized for reproducibility?

  • Methodological Answer :

  • Solvent Selection : Use tetrahydrofuran (THF) as the reaction solvent due to its ability to dissolve both polar and non-polar reactants, ensuring homogeneous reaction conditions .
  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) to confirm completion within 72 hours at room temperature. Adjust reaction time based on TLC results to avoid over/under-reaction .
  • Workup Protocol : Filter triethylammonium chloride byproducts under inert atmosphere to prevent product degradation. Employ column chromatography with silica gel and a polar solvent system (e.g., methanol/dichloromethane) for purification .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H and 13^13C NMR to verify the amine and tetrahydrofuran ring structure. For dihydrochloride salt confirmation, compare FT-IR spectra to freebase analogs to identify HCl-associated peaks (e.g., N–H stretching at 2500–3000 cm1^{-1}) .
  • Purity Assessment : Employ HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–230 nm. Validate purity thresholds (>95%) using calibration curves from reference standards .

Q. How can researchers ensure stability during storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers under nitrogen at −20°C to prevent hygroscopic degradation. Pre-dry solvents (e.g., molecular sieves) if preparing stock solutions in THF or DMSO .
  • Stability Testing : Conduct accelerated degradation studies by exposing the compound to elevated temperatures (40–60°C) and humidity (75% RH). Monitor via HPLC for byproduct formation over 30 days .

Advanced Research Questions

Q. How does stereochemistry (R/S enantiomers) influence the reactivity of this compound in catalysis?

  • Methodological Answer :

  • Enantiomeric Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
  • Catalytic Screening : Compare reaction kinetics (e.g., in asymmetric alkylation) between enantiomers. For example, (S)-enantiomers may exhibit higher enantioselectivity in ketone reductions due to steric effects in the chiral pocket .

Q. What mechanistic insights explain contradictory solubility data for this compound in polar vs. aprotic solvents?

  • Methodological Answer :

  • Solubility Profiling : Conduct phase-solubility studies in water, DMSO, and THF using gravimetric analysis. Note that HCl salt formation increases solubility in polar solvents (e.g., water) but reduces it in aprotic solvents due to ionic lattice stabilization .
  • Computational Modeling : Apply density functional theory (DFT) to calculate solvation free energies. Correlate with experimental data to identify solvent-amine interactions (e.g., hydrogen bonding in water vs. dipole interactions in THF) .

Q. How can researchers resolve discrepancies in reported bioactivity profiles of tetrahydrofuran-3-amine derivatives?

  • Methodological Answer :

  • Assay Standardization : Replicate bioactivity studies (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) using validated reference compounds. Include positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like benchchem.com ) to identify trends. Use statistical tools (e.g., ANOVA) to assess variability in IC50_{50} values across different experimental setups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.